
N~1~,N~1~-dibenzyl-N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~1~-dibenzyl-N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as DBP-Gly, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DBP-Gly is a synthetic compound that is commonly used as a research tool in the field of biochemistry and pharmacology.
Wissenschaftliche Forschungsanwendungen
DBP-Gly has been widely used as a research tool in various scientific fields, including biochemistry, pharmacology, and neuroscience. DBP-Gly is commonly used to study the function of G protein-coupled receptors (GPCRs), which are important targets for drug development. DBP-Gly is also used to study the structure and function of ion channels, which play a crucial role in cellular signaling. Additionally, DBP-Gly is used to study the role of neurotransmitters in the central nervous system.
Wirkmechanismus
DBP-Gly acts as a competitive antagonist of GPCRs, specifically the metabotropic glutamate receptor subtype 5 (mGluR5). DBP-Gly binds to the active site of mGluR5 and prevents the binding of glutamate, which is the endogenous ligand for this receptor. This results in the inhibition of downstream signaling pathways, which are involved in various physiological and pathological processes.
Biochemical and Physiological Effects:
DBP-Gly has been shown to have various biochemical and physiological effects. In vitro studies have shown that DBP-Gly inhibits the activation of mGluR5 and reduces the release of neurotransmitters such as glutamate and dopamine. In vivo studies have shown that DBP-Gly has anxiolytic and antipsychotic effects, and can improve cognitive function in animal models of schizophrenia and Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
DBP-Gly has several advantages as a research tool, including its high potency and selectivity for mGluR5, its stability in aqueous solutions, and its ability to penetrate the blood-brain barrier. However, DBP-Gly also has some limitations, including its relatively high cost, the need for specialized equipment for its synthesis, and the potential for off-target effects.
Zukünftige Richtungen
There are several future directions for research involving DBP-Gly. One direction is to study the role of mGluR5 in various neurological and psychiatric disorders, and to develop novel therapeutics targeting this receptor. Another direction is to investigate the potential of DBP-Gly as a tool for studying the function of ion channels and other GPCRs. Additionally, future research could focus on developing more efficient and cost-effective methods for synthesizing DBP-Gly and other related compounds.
Synthesemethoden
DBP-Gly is synthesized through a multi-step process involving the reaction of various chemical compounds. The synthesis method involves the reaction of N-benzylglycine with 3-bromobenzyl bromide in the presence of a base to form N~1~,N~1~-dibenzyl-N~2~-(3-bromophenyl)glycinamide. This intermediate compound is then reacted with methylsulfonyl chloride to form DBP-Gly.
Eigenschaften
IUPAC Name |
N,N-dibenzyl-2-(3-bromo-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23BrN2O3S/c1-30(28,29)26(22-14-8-13-21(24)15-22)18-23(27)25(16-19-9-4-2-5-10-19)17-20-11-6-3-7-12-20/h2-15H,16-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJMICUNIAFMFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dibenzyl-N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)glycinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

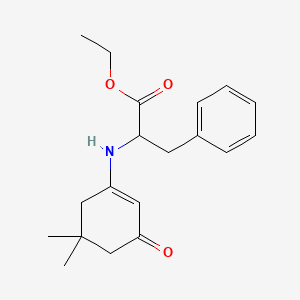
![N-{3-benzyl-5-[2-(methylamino)-2-oxoethyl]-4-oxo-2-thioxo-1-imidazolidinyl}-3-fluorobenzamide](/img/structure/B4893254.png)

![N-[3-chloro-2-oxo-1-(trichloromethyl)propyl]benzenesulfonamide](/img/structure/B4893266.png)
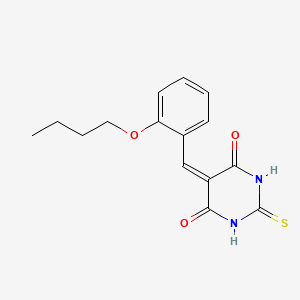
![4-bromo-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide](/img/structure/B4893276.png)
![1-bicyclo[2.2.1]hept-2-yl-4-(2-bromobenzyl)piperazine](/img/structure/B4893289.png)

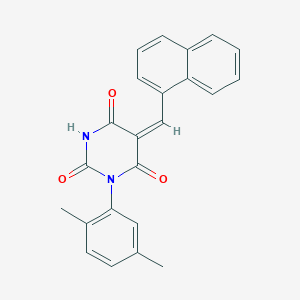
![1-{[2,4-dibromo-6-(1H-tetrazol-5-yl)phenyl]diazenyl}-2-naphthol](/img/structure/B4893347.png)
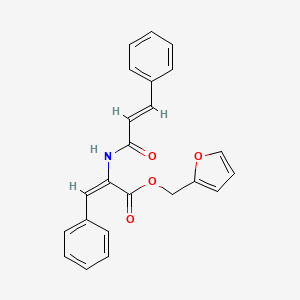
![(3aS*,5S*,9aS*)-5-(4-hydroxy-2-quinolinyl)-2-(3-methoxyphenyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4893356.png)
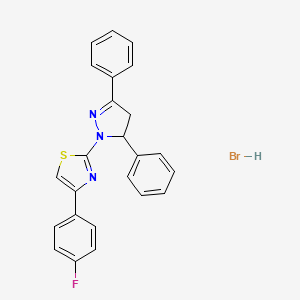
![2,2,2-trichloroethyl 3-methyl-8-oxo-7-[(phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B4893367.png)